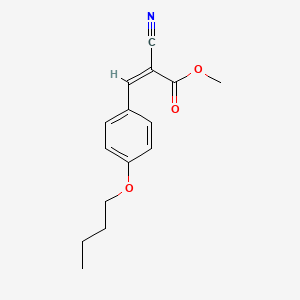![molecular formula C10H8Br2N4O2 B2744660 3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole CAS No. 1240567-48-9](/img/structure/B2744660.png)
3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with bromine atoms and a nitrophenyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with 4-nitrophenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions
3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like DMF.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different substituents replacing the bromine atoms.
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives with additional functional groups.
科学的研究の応用
3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
作用機序
The mechanism of action of 3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt cellular processes by binding to proteins or DNA. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can coordinate with metal ions, enhancing its biological activity .
類似化合物との比較
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: Lacks the nitrophenyl ethyl group, making it less versatile in certain applications.
1-[2-(4-Nitrophenyl)ethyl]-1H-1,2,4-triazole: Lacks the bromine atoms, which may reduce its reactivity in substitution reactions.
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Contains a sulfonic acid group, making it more water-soluble but less suitable for organic synthesis.
Uniqueness
3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole is unique due to the combination of bromine atoms and a nitrophenyl ethyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound for scientific investigation .
特性
IUPAC Name |
3,5-dibromo-1-[2-(4-nitrophenyl)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N4O2/c11-9-13-10(12)15(14-9)6-5-7-1-3-8(4-2-7)16(17)18/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHFUDQLSKPCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(=NC(=N2)Br)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2744578.png)
![N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2744579.png)



![6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2744583.png)


![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,3'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2744588.png)

![1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2744592.png)

![6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2744595.png)

